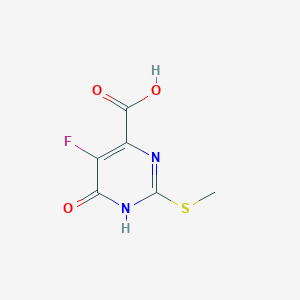
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a pyrrolidine ring, a carbamic acid ester, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through various methods, including reductive amination of 1-methyl-3-pyrrolidinol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzyl esters.
科学研究应用
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester has diverse applications in scientific research:
作用机制
The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-3-pyrrolidinol: Shares the pyrrolidine ring structure but lacks the carbamic acid ester and benzyl groups.
N-Methyl-3-hydroxypyrrolidine: Similar in structure but differs in functional groups.
Uniqueness
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug discovery .
属性
CAS 编号 |
675602-77-4 |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3 |
InChI 键 |
QKKDLYIXBVOROA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
手性 SMILES |
CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)

